molecular formula C3H6BClN2O2 B596747 (1H-Pyrazol-3-yl)boronic acid hydrochloride CAS No. 1314216-33-5

(1H-Pyrazol-3-yl)boronic acid hydrochloride

Cat. No.: B596747
CAS No.: 1314216-33-5
M. Wt: 148.353
InChI Key: YUVMFPRVYZDAPN-UHFFFAOYSA-N
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Description

(1H-Pyrazol-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C3H6BClN2O2 and a molecular weight of 148.35 g/mol . It is a boronic acid derivative containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-3-yl)boronic acid hydrochloride typically involves the reaction of pyrazole with boronic acid under specific conditions. One common method is the palladium-catalyzed coupling reaction, where pyrazole is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

(1H-Pyrazol-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazol-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring also contributes to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-boronic acid
  • 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 1H-Pyrazole-5-boronic acid

Uniqueness

(1H-Pyrazol-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

1H-pyrazol-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVMFPRVYZDAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718339
Record name 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314216-33-5
Record name 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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